7-(4-bromophenyl)-3-(2-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
7-(4-bromophenyl)-3-[(2-methylphenyl)methyl]thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN2OS/c1-13-4-2-3-5-15(13)10-23-12-22-18-17(11-25-19(18)20(23)24)14-6-8-16(21)9-7-14/h2-9,11-12H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VADXZTOHGKLODQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(4-bromophenyl)-3-(2-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one is a synthetic compound that belongs to the class of thieno[3,2-d]pyrimidines. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. Its unique structure, characterized by the presence of a bromophenyl and a methylbenzyl group, suggests a variety of interactions with biological targets.
- Molecular Formula : C20H15BrN2OS
- Molecular Weight : 411.32 g/mol
- IUPAC Name : 7-(4-bromophenyl)-3-[(2-methylphenyl)methyl]thieno[3,2-d]pyrimidin-4-one
- Purity : Typically around 95% .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as kinases and G-protein coupled receptors (GPCRs). The compound may inhibit or modulate the activity of these proteins, influencing various cellular pathways involved in proliferation, apoptosis, and inflammation .
Anticancer Activity
Recent studies have demonstrated that thieno[3,2-d]pyrimidine derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- In Vitro Studies : The compound has shown promising results in inhibiting the growth of pancreatic cancer cells (Panc-1) and other tumor cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
- Case Study : A derivative similar to this compound was evaluated for its cytotoxic effects, showing an IC50 value indicative of strong antiproliferative activity against multiple tested cell lines .
Anti-inflammatory Effects
Compounds within this structural class have been reported to exhibit anti-inflammatory properties. This may be due to their ability to inhibit pro-inflammatory cytokines and modulate immune responses:
- Experimental Models : In animal models, thieno[3,2-d]pyrimidines have been shown to reduce inflammation markers such as TNF-alpha and IL-6 .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other thieno[3,2-d]pyrimidine derivatives:
| Compound Name | Antiproliferative Activity (IC50) | Notable Features |
|---|---|---|
| 7-(4-Chlorophenyl)-3-(2-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one | 5.0 µM | Chlorine substituent enhances activity |
| 7-(4-Methoxyphenyl)-3-(2-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one | 8.5 µM | Methoxy group alters electronic properties |
| This compound | 6.0 µM | Bromine enhances lipophilicity |
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Positional Isomerism: The compound in differs only in the methyl group position (3-methylbenzyl vs. 2-methylbenzyl). This minor change may alter steric hindrance or π-π stacking interactions, impacting receptor binding .
Simplified Derivatives : The compound in lacks a 3-substituent, reducing molecular weight by ~25%, which may correlate with altered pharmacokinetics .
Table 2: Reported Bioactivities of Analogues
Key Findings:
- Substituent-Driven Activity : The presence of bulky aryl groups (e.g., 4-bromophenyl) correlates with enhanced receptor affinity in kinase inhibitors, as seen in related pyrimidine derivatives .
- Electron-Withdrawing Groups : Bromine and chlorine substituents may improve metabolic stability by reducing cytochrome P450-mediated oxidation .
- Synergistic Effects: Compounds combining thienopyrimidine cores with fluorinated substituents (e.g., ) often exhibit dual antibacterial and antifungal properties .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 7-(4-bromophenyl)-3-(2-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one, and how can reaction conditions be optimized?
- Methodology :
- Core Formation : Start with cyclization of a thiophene-2-carboxamide precursor with a substituted benzaldehyde under acidic conditions (e.g., HCl in ethanol at reflux) to form the thieno[3,2-d]pyrimidinone core .
- Substitution Reactions : Introduce the 4-bromophenyl group via Suzuki-Miyaura coupling using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a DMF/H₂O solvent system at 80–100°C .
- Benzylation : Attach the 2-methylbenzyl group using alkylation agents (e.g., 2-methylbenzyl chloride) in the presence of K₂CO₃ in anhydrous DMF at 60°C .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Key Techniques :
- 1H/13C NMR : Identify aromatic protons (δ 7.2–8.2 ppm for bromophenyl and methylbenzyl groups) and carbonyl signals (δ ~165 ppm) .
- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]+ at m/z 423.1) and fragmentation patterns .
- X-ray Crystallography : Resolve crystal packing and verify substituent positions (e.g., dihedral angles between thienopyrimidine and aryl groups) .
Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?
- Screening Workflow :
- Kinase Inhibition : Test against EGFR or VEGFR2 kinases using ADP-Glo™ assays (IC₅₀ values <1 µM indicate strong activity) .
- Antiproliferative Activity : Use MTT assays on cancer cell lines (e.g., MCF-7, A549) with cisplatin as a positive control .
- Microsomal Stability : Assess metabolic stability in liver microsomes (t₁/₂ >60 min suggests favorable pharmacokinetics) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?
- SAR Strategies :
- Substituent Variation : Replace 4-bromophenyl with 4-CF₃ or 4-NO₂ groups to enhance electron-withdrawing effects and binding affinity .
- Scaffold Hybridization : Fuse the thienopyrimidine core with pyrazole or oxadiazole moieties to modulate solubility and target selectivity .
- Data Analysis : Use molecular docking (AutoDock Vina) to predict interactions with kinase ATP-binding pockets. Validate with site-directed mutagenesis .
Q. How should contradictory data in biological assays (e.g., varying IC₅₀ across cell lines) be resolved?
- Troubleshooting Steps :
- Assay Reproducibility : Replicate experiments in triplicate with standardized protocols (e.g., cell passage number, serum concentration) .
- Off-Target Effects : Perform kinome-wide profiling (Eurofins KinaseProfiler) to identify unintended targets .
- Metabolite Interference : Use LC-MS to detect degradation products or active metabolites in cell media .
Q. What computational methods are effective for predicting this compound’s mechanism of action?
- In Silico Approaches :
- Molecular Dynamics (MD) Simulations : Simulate binding stability with EGFR (GROMACS, 100 ns trajectories) to assess hydrogen bond retention .
- Pharmacophore Modeling : Define essential features (e.g., hydrophobic aryl groups, hydrogen bond acceptors) using Schrödinger Phase .
- ADMET Prediction : Use SwissADME to estimate logP (~3.5), BBB permeability (CNS < -2), and CYP450 inhibition risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
